Anticancer agent 187

Description

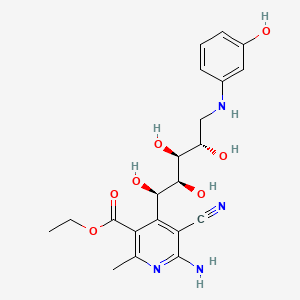

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H26N4O7 |

|---|---|

Molecular Weight |

446.5 g/mol |

IUPAC Name |

ethyl 6-amino-5-cyano-2-methyl-4-[(1R,2S,3S,4S)-1,2,3,4-tetrahydroxy-5-(3-hydroxyanilino)pentyl]pyridine-3-carboxylate |

InChI |

InChI=1S/C21H26N4O7/c1-3-32-21(31)15-10(2)25-20(23)13(8-22)16(15)18(29)19(30)17(28)14(27)9-24-11-5-4-6-12(26)7-11/h4-7,14,17-19,24,26-30H,3,9H2,1-2H3,(H2,23,25)/t14-,17-,18+,19+/m0/s1 |

InChI Key |

NTLJUEBHXFVDDO-WQANXHIZSA-N |

Isomeric SMILES |

CCOC(=O)C1=C(N=C(C(=C1[C@H]([C@@H]([C@H]([C@H](CNC2=CC(=CC=C2)O)O)O)O)O)C#N)N)C |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C(=C1C(C(C(C(CNC2=CC(=CC=C2)O)O)O)O)O)C#N)N)C |

Origin of Product |

United States |

Foundational & Exploratory

"Anticancer agent 187" chemical structure and synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of two distinct compounds referred to as "Anticancer agent 187": ICRF-187 (Dexrazoxane) , a topoisomerase II inhibitor and cardioprotective agent, and NS-187 (Bafetinib) , a dual Bcr-Abl/Lyn tyrosine kinase inhibitor. This document covers their chemical structures, synthesis, mechanisms of action, quantitative data, and relevant experimental protocols.

Part 1: ICRF-187 (Dexrazoxane)

Dexrazoxane is a bisdioxopiperazine agent recognized for its role as a catalytic inhibitor of topoisomerase II and as the only clinically approved cardioprotective agent against anthracycline-induced cardiotoxicity.

Chemical Structure

-

IUPAC Name: (+)-(S)-4,4'-Propylenedi-2,6-piperazinedione

-

Chemical Formula: C₁₁H₁₆N₄O₄

-

Molecular Weight: 268.27 g/mol

-

CAS Number: 24584-09-6

Synthesis

The synthesis of Dexrazoxane can be achieved through the cyclization of (S)-1,2-diaminopropane-tetraacetic acid. A general synthetic approach is as follows[1][2][3]:

-

(S)-1,2-diaminopropane-tetraacetic acid is reacted with ammonium formate in N,N-dimethylformamide (DMF) .

-

The mixture is heated to approximately 150°C, and the reaction proceeds with the removal of water.

-

After the reaction is complete, the mixture is concentrated.

-

Purification is carried out by recrystallization from a solvent system such as DMF and ethanol to yield Dexrazoxane.

A described laboratory-scale preparation involves heating (S)-1,2-diaminopropane-tetraacetic acid (10g) with ammonium formate (20.6g) in DMF (50ml) at 150°C for 10 hours, with water removal. The crude product is then purified by recrystallization from DMF and ethanol to yield pure Dexrazoxane[1].

Mechanism of Action

Dexrazoxane's biological effects are primarily attributed to two mechanisms:

-

Topoisomerase II Inhibition: Dexrazoxane and its analogues act as catalytic inhibitors of topoisomerase II. They lock the enzyme in a closed-clamp conformation around DNA, preventing the re-ligation of DNA strands. This leads to the accumulation of DNA double-strand breaks, activation of the DNA damage response (DDR), and ultimately, apoptosis in rapidly dividing cancer cells[4]. The inhibition of topoisomerase IIα is central to its anticancer effects, while the interaction with topoisomerase IIβ in cardiomyocytes is linked to its cardioprotective properties.

-

Iron Chelation: Dexrazoxane is a prodrug that is hydrolyzed in vivo to an open-ring metabolite, ADR-925. This metabolite is a strong iron chelator. In the context of anthracycline-induced cardiotoxicity, it is believed to chelate iron, thereby preventing the formation of anthracycline-iron complexes that generate reactive oxygen species (ROS) and cause oxidative damage to cardiac tissue.

The following diagram illustrates the signaling pathway of Dexrazoxane leading to apoptosis.

Caption: Dexrazoxane inhibits Topoisomerase II, leading to DNA damage and apoptosis.

Quantitative Data

| Parameter | Value | Conditions | Reference |

| Pharmacokinetics (Human) | |||

| Elimination Half-Life | ~2.5 hours | Intravenous infusion | |

| Plasma Clearance | 15.3 L/h/m² | At a dosage ratio of 10:1 of Dexrazoxane:Doxorubicin | |

| Urinary Excretion | 42% of the administered dose | 500 mg/m² dose | |

| Pharmacokinetics (Rat) | |||

| Elimination Half-Life | ~20 minutes | Intravenous administration of 20 mg/kg |

Experimental Protocols

Topoisomerase II DNA Relaxation Assay:

-

Substrate: Kinetoplast DNA (kDNA) is used as the substrate.

-

Enzyme: Recombinant human topoisomerase IIα or IIβ.

-

Reaction Buffer: 55 mM Tris-HCl, 135 mM NaCl, 10 mM MgCl₂, 5 mM DTT, 0.1 mM EDTA, 1 mM ATP, 100 µg/ml bovine serum albumin (pH 7.5).

-

Procedure:

-

Incubate the enzyme with kDNA in the reaction buffer containing Dexrazoxane or vehicle (e.g., 1% DMSO) for 30 minutes at 37°C.

-

Stop the reaction and analyze the DNA topology by agarose gel electrophoresis.

-

Inhibition of topoisomerase II activity is observed as a decrease in the amount of decatenated kDNA (monomeric circles) and an increase in catenated kDNA network.

-

Lactate Dehydrogenase (LDH) Cytotoxicity Assay in Cardiomyocytes:

-

Cell Culture: Plate neonatal rat cardiomyocytes in appropriate culture vessels.

-

Treatment:

-

Pre-treat the cells with Dexrazoxane for a specified period (e.g., 3 hours).

-

Add the cytotoxic agent (e.g., daunorubicin) and incubate for a further period (e.g., 3 hours).

-

Wash the cells and incubate in fresh media for 48 hours.

-

-

LDH Measurement:

-

Collect the cell culture medium.

-

Determine the LDH activity in the medium using a kinetic assay by measuring the rate of NAD⁺ reduction to NADH at 340 nm.

-

Increased LDH release indicates increased cytotoxicity.

-

Part 2: NS-187 (Bafetinib)

Bafetinib is a second-generation tyrosine kinase inhibitor designed to be a potent and selective dual inhibitor of Bcr-Abl and the Src family kinase Lyn. It was developed to overcome resistance to imatinib in the treatment of chronic myeloid leukemia (CML).

Chemical Structure

-

IUPAC Name: (S)-N-(3-([4,5'-bipyrimidin]-2-ylamino)-4-methylphenyl)-4-((3-(dimethylamino)pyrrolidin-1-yl)methyl)-3-(trifluoromethyl)benzamide

-

Chemical Formula: C₃₀H₃₁F₃N₈O

-

Molecular Weight: 576.61 g/mol

-

CAS Number: 859212-16-1

Synthesis

Bafetinib was rationally designed based on the chemical structure of imatinib. The synthesis involves modifications to improve binding affinity and potency against Bcr-Abl kinase. While a detailed step-by-step protocol is proprietary, the key structural modifications from imatinib include:

-

Addition of a trifluoromethyl group: This enhances hydrophobic interactions with the kinase domain.

-

Substitution of the pyridine ring with a more hydrophilic pyrimidine ring: This improves solubility.

-

Introduction of a pyrrolidine derivative: This enhances hydrogen bonding interactions.

The general synthetic strategy would involve the coupling of key intermediates representing these modified structural motifs.

Mechanism of Action

Bafetinib is a potent inhibitor of the Bcr-Abl fusion protein tyrosine kinase, which is the hallmark of Philadelphia chromosome-positive (Ph+) leukemias like CML. It also inhibits the Src-family kinase Lyn, which is often overexpressed in imatinib-resistant CML. By inhibiting these kinases, Bafetinib blocks downstream signaling pathways that are crucial for cell proliferation and survival, ultimately leading to apoptosis in cancer cells.

The following diagram illustrates the signaling pathways inhibited by Bafetinib.

Caption: Bafetinib inhibits Bcr-Abl and Lyn, blocking pro-survival signaling.

Quantitative Data

| Parameter | Value | Conditions | Reference |

| In Vitro Potency | |||

| Bcr-Abl Kinase IC₅₀ | 5.8 nM | Cell-free assay | |

| Lyn Kinase IC₅₀ | 19 nM | Cell-free assay | |

| K562 cells (Bcr-Abl+) IC₅₀ | 11 nM | Cell proliferation assay | |

| KU812 cells (Bcr-Abl+) IC₅₀ | 22 nM | Cell proliferation assay | |

| Pharmacokinetics (Human) | |||

| Mean Cmax (Dose 1) | 143 ± 99 ng/mL | 240 or 360 mg oral dose | |

| Mean Cmax (Dose 2) | 247 ± 73 ng/mL | 12 hours after first dose | |

| Mean AUC₀₋₁₂ (Dose 1) | 660 ± 431 ng/mLhr | ||

| Mean AUC₀₋₁₂ (Dose 2) | 1174 ± 534 ng/mLhr | ||

| Mean Tmax | 5-6 hours |

Experimental Protocols

Bcr-Abl Kinase Assay:

-

Reaction Mixture: Prepare a 25 µL reaction mixture containing a peptide substrate (250 µM), [γ-³³P]ATP, and cold ATP (20 µM) in a suitable kinase buffer.

-

Enzyme: Use recombinant Bcr-Abl kinase at a concentration of 10 nM.

-

Procedure:

-

Add Bafetinib at various concentrations to the reaction mixture.

-

Initiate the reaction by adding the enzyme.

-

Incubate at the optimal temperature (e.g., 30°C) for a specified time (e.g., 1 hour).

-

Stop the reaction and measure the incorporation of ³³P into the peptide substrate using a suitable method like the SignaTECT protein tyrosine kinase assay system.

-

Cell Proliferation (MTT) Assay:

-

Cell Seeding: Plate leukemia cell lines (e.g., K562, KU812) in 96-well plates at an appropriate density (e.g., 1 x 10³ to 5 x 10³ cells/well).

-

Treatment: Add serial dilutions of Bafetinib to the wells and incubate for 3 days.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours to allow for the formation of formazan crystals.

-

Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) and calculate the IC₅₀ values by fitting the data to a dose-response curve.

References

- 1. Dexrazoxane synthesis - chemicalbook [chemicalbook.com]

- 2. CN102952088B - Preparation method of dexrazoxane - Google Patents [patents.google.com]

- 3. CN113636980A - Preparation method of dexrazoxane - Google Patents [patents.google.com]

- 4. The catalytic topoisomerase II inhibitor dexrazoxane induces DNA breaks, ATF3 and the DNA damage response in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Cytotoxicity Profile of Anticancer Agent 187: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro cytotoxicity of Anticancer Agent 187, also identified as Compound 4 in recent literature. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the proposed mechanism of action to support further research and development of this compound.

Core Data Summary

This compound has demonstrated cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for several cell lines. A study on novel quinazolinone derivatives identified a "Compound 4" with cytotoxic activities that align with the profile of this compound. The IC50 values from this study are presented below.

Table 1: IC50 Values of this compound (Compound 4) against Various Cancer Cell Lines [1][2]

| Cell Line | Cancer Type | IC50 (µM) |

| Caco-2 | Colorectal Adenocarcinoma | 23.31 ± 0.09 |

| HepG2 | Hepatocellular Carcinoma | 53.29 ± 0.25 |

| MCF-7 | Breast Adenocarcinoma | 72.22 ± 0.14 |

Experimental Protocols

The in vitro cytotoxicity of this compound was primarily evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.

MTT Assay Protocol for Cytotoxicity Assessment

This protocol is based on the methodology described for the evaluation of quinazolinone derivatives[1][2].

1. Cell Seeding:

-

Human cancer cell lines (HepG2, MCF-7, and Caco-2) are seeded into 96-well plates at an appropriate density (e.g., 1 x 10^4 cells/well).

-

The cells are allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

2. Compound Treatment:

-

This compound (Compound 4) is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.

-

Serial dilutions of the compound are prepared in the cell culture medium to achieve a range of final concentrations.

-

The culture medium from the wells is replaced with the medium containing the different concentrations of this compound. A vehicle control (medium with DMSO but no compound) is also included.

-

The plates are incubated for a specified period, typically 48 or 72 hours.

3. MTT Addition and Incubation:

-

Following the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.

-

The plates are incubated for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

4. Formazan Solubilization:

-

The medium containing MTT is carefully removed from the wells.

-

150 µL of DMSO is added to each well to dissolve the insoluble purple formazan crystals.

-

The plate is gently agitated on an orbital shaker for 15 minutes to ensure complete solubilization.

5. Absorbance Measurement and Data Analysis:

-

The absorbance of each well is measured using a microplate reader at a wavelength of 490-570 nm.

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells.

-

The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the in vitro cytotoxicity of an anticancer agent using the MTT assay.

Proposed Signaling Pathway

Based on in silico molecular docking studies of quinazolinone derivatives, it is proposed that this compound (Compound 4) may exert its cytotoxic effects through the inhibition of the AKT signaling pathway.[1] The AKT pathway is a crucial regulator of cell survival, proliferation, and apoptosis.

References

In-Depth Technical Guide: Target Identification and Validation of Anticancer Agent 187

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview of the target identification and validation process for a hypothetical anticancer agent, designated "Anticancer Agent 187." For the purpose of this technical guide, we will model Agent 187 as a novel third-generation, irreversible tyrosine kinase inhibitor (TKI) targeting mutant forms of the Epidermal Growth Factor Receptor (EGFR). This approach is modeled on the well-established mechanism of drugs like Osimertinib, offering a realistic and instructive framework.[1][2] EGFR is a critical receptor tyrosine kinase involved in cell proliferation and survival, and its dysregulation is a key driver in various cancers, most notably non-small cell lung cancer (NSCLC).[3][4][5] This document details the molecular mechanism of action, presents quantitative data from key validation experiments, outlines detailed experimental protocols, and provides visual representations of relevant pathways and workflows.

Introduction to Target: Epidermal Growth Factor Receptor (EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that plays a pivotal role in regulating essential cellular processes, including growth, proliferation, and survival. In several types of cancer, mutations in the EGFR gene lead to its constitutive activation, which results in uncontrolled cell division and tumor growth. Specifically, "sensitizing" mutations, such as exon 19 deletions and the L858R point mutation, are common in NSCLC and render tumors susceptible to EGFR TKIs. However, resistance often develops, frequently through a secondary "gatekeeper" mutation, T790M.

This compound is designed as a third-generation EGFR inhibitor, characterized by its high potency and selectivity for both sensitizing and T790M resistance mutations, while sparing wild-type (WT) EGFR. This selectivity profile is crucial for minimizing off-target effects and improving the therapeutic window.

Target Identification and Validation Workflow

The identification and validation of a drug target is a multi-step process that involves biochemical, cellular, and in vivo assays to confirm the agent's mechanism of action and therapeutic potential.

Figure 1: Target validation workflow for this compound.

Quantitative Data Summary

The efficacy of this compound has been quantified through a series of in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) against various forms of EGFR and in different cell lines.

Table 1: Biochemical Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) |

| EGFR (Exon 19 deletion) | 12.92 |

| EGFR (L858R/T790M) | 11.44 |

| Wild-Type EGFR | 493.8 |

Data modeled after reported values for Osimertinib.

Table 2: Cellular Inhibitory Activity of this compound

| Cell Line | EGFR Mutation Status | IC50 (nM) |

| PC-9 | Exon 19 deletion | 17 |

| H3255 | L858R | 4 |

| H1975 | L858R + T790M | 5 |

| PC-9ER | Exon 19 del + T790M | 13 |

Data modeled after reported values for Osimertinib.

Signaling Pathway Inhibition

This compound exerts its effect by binding to the ATP-binding site of the EGFR kinase domain, specifically targeting the Cysteine-797 residue for irreversible covalent binding. This action blocks the autophosphorylation of the receptor, thereby inhibiting downstream signaling pathways critical for tumor cell proliferation and survival, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.

Figure 2: EGFR signaling pathway inhibition by Agent 187.

Detailed Experimental Protocols

Biochemical Kinase Assay (e.g., ADP-Glo™ Assay)

This assay quantifies the enzymatic activity of purified EGFR kinase and the inhibitory effect of Agent 187.

-

Objective: To determine the IC50 value of this compound against wild-type and mutant EGFR.

-

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

-

Procedure:

-

Prepare a serial dilution of this compound in a 384-well plate.

-

Add the purified EGFR enzyme (e.g., 5 nM of EGFR-WT or 3 nM of EGFR-T790M/L858R) to each well and pre-incubate for 30 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of ATP (at its Km concentration, e.g., 15-50 µM) and a suitable substrate (e.g., 5 µM Y12-Sox peptide).

-

Allow the reaction to proceed for 60 minutes at room temperature.

-

Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent and incubating for 40 minutes.

-

Convert the generated ADP to ATP by adding Kinase Detection Reagent and incubating for 30 minutes.

-

Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP generated and thus, the kinase activity.

-

Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

-

Cell Viability Assay (MTT Assay)

This assay measures the effect of this compound on the proliferation and viability of cancer cell lines.

-

Objective: To determine the IC50 value of this compound in various cancer cell lines.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

-

Procedure:

-

Seed cancer cells (e.g., PC-9, H1975) in a 96-well plate at a density of 2 x 10³ to 10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound and incubate for 72 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of a solubilization solution (e.g., SDS-HCl solution) to each well to dissolve the formazan crystals.

-

Incubate the plate overnight in a humidified atmosphere.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

-

EGFR Phosphorylation Assay (Western Blot)

This assay directly assesses the ability of this compound to inhibit the autophosphorylation of EGFR in cells.

-

Objective: To confirm the inhibition of EGFR phosphorylation by this compound in a cellular context.

-

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. By using antibodies specific to the phosphorylated form of EGFR (p-EGFR), the activation status of the receptor can be determined.

-

Procedure:

-

Culture cells (e.g., A431 or NSCLC cell lines) to 70-80% confluency and serum-starve overnight.

-

Pre-treat the cells with various concentrations of this compound for 2-4 hours.

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes to induce EGFR phosphorylation.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate 20-40 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against p-EGFR (e.g., Tyr1068) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe for total EGFR and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Quantify the band intensities to determine the ratio of p-EGFR to total EGFR.

-

In Vivo Xenograft Model

This assay evaluates the antitumor efficacy of this compound in a living organism.

-

Objective: To assess the in vivo antitumor activity of this compound.

-

Principle: Human cancer cells are implanted into immunocompromised mice, which then develop tumors. The effect of the drug on tumor growth is then monitored over time.

-

Procedure:

-

Subcutaneously inject a suspension of human cancer cells (e.g., 2-5 x 10⁶ H1975 cells) into the flank of immunodeficient mice (e.g., NSG mice).

-

Allow the tumors to grow to a palpable size (e.g., 150-200 mm³).

-

Randomize the mice into treatment groups (e.g., vehicle control, this compound at various doses).

-

Administer the treatment (e.g., daily oral gavage) for a specified period (e.g., 24 days).

-

Measure the tumor volume with calipers 2-3 times per week.

-

At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., Western blot for p-EGFR).

-

Calculate the tumor growth inhibition (TGI) to determine the efficacy of the agent.

-

Conclusion

The comprehensive approach outlined in this guide, encompassing biochemical, cellular, and in vivo studies, provides a robust framework for the target identification and validation of this compound as a potent and selective inhibitor of mutant EGFR. The quantitative data and detailed protocols serve as a valuable resource for researchers and drug development professionals in the field of oncology, guiding the preclinical evaluation of novel targeted therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Identity of "Anticancer Agent 187": A Multifaceted Apoptotic Inducer

The term "Anticancer agent 187" does not refer to a single, universally recognized compound. Instead, literature review reveals several distinct therapeutic agents and cell lines associated with this number, each with a unique mechanism for inducing apoptosis, the programmed cell death essential for eliminating cancerous cells. This guide synthesizes the available information on these different entities, highlighting their diverse pathways of action.

I. ICRF-187 (Dexrazoxane): A Topoisomerase II Inhibitor

One of the most prominent compounds identified is ICRF-187, also known as Dexrazoxane. It is a catalytic inhibitor of DNA topoisomerase II, an enzyme crucial for DNA replication and repair.[1][2] Unlike other topoisomerase inhibitors that generate DNA strand breaks, Dexrazoxane and its class of bisdioxopiperazines prevent the enzyme from re-ligating the DNA strands it has cleaved, leading to an accumulation of DNA damage.[1][2] This triggers a cellular stress response and ultimately initiates the intrinsic pathway of apoptosis.

Key Apoptotic Pathway:

-

DNA Damage Response: Inhibition of topoisomerase II leads to DNA endoreduplication and the formation of polyploid cells.[1]

-

Caspase Activation: The cellular stress culminates in the activation of the caspase cascade, with evidence pointing to the cleavage and activation of caspase-3 as a central event in Dexrazoxane-induced apoptosis.

-

Bcr-Abl Signaling Interaction: In the context of leukemia cells with the Bcr-Abl fusion protein, the use of a Bcr-Abl tyrosine kinase inhibitor was shown to potentiate Dexrazoxane-induced apoptosis. This is associated with a reduction in the anti-apoptotic protein Bcl-xL, suggesting a link between Bcr-Abl signaling and the apoptotic threshold in response to ICRF-187.

Experimental Protocol: Analysis of Apoptosis by Flow Cytometry

A common method to quantify apoptosis is through Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

-

Cell Culture: Human leukemia K562 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.

-

Drug Treatment: Cells are treated with varying concentrations of Dexrazoxane (ICRF-187) for specified time periods (e.g., 24, 48, 72 hours).

-

Staining: Treated and untreated cells are harvested, washed with phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.

-

Flow Cytometry: Annexin V-FITC and PI are added to the cell suspension, which is then incubated in the dark. The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

II. NS-187: A Dual Bcr-Abl/Lyn Tyrosine Kinase Inhibitor

NS-187 is a potent and selective dual inhibitor of Bcr-Abl and Lyn tyrosine kinases. It has shown significant efficacy against imatinib-resistant leukemia. The Bcr-Abl oncoprotein is a hallmark of chronic myeloid leukemia (CML) and drives cancer cell proliferation and survival, in part by inhibiting apoptosis.

Key Apoptotic Pathway:

-

Inhibition of Bcr-Abl: By blocking the kinase activity of Bcr-Abl, NS-187 inhibits downstream signaling pathways that promote cell survival and proliferation. This leads to the downregulation of anti-apoptotic proteins and the activation of pro-apoptotic machinery.

-

Inhibition of Lyn Kinase: Lyn is a Src family kinase that can contribute to imatinib resistance. Inhibition of Lyn by NS-187 provides an additional mechanism to overcome resistance and induce apoptosis in leukemia cells.

Experimental Protocol: Western Blot Analysis of Apoptotic Proteins

Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

-

Cell Lysis: Leukemia cells treated with NS-187 are lysed to extract total protein.

-

Protein Quantification: The concentration of protein in the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., cleaved caspase-3, PARP, Bcl-2, Bax).

-

Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

III. NCI-H187: A Human Small Cell Lung Cancer Cell Line

The designation "H187" also refers to the NCI-H187 human small cell lung cancer cell line, which is used in cytotoxic assays to screen for potential anticancer compounds. For example, a study on compounds from the stem bark of Xylopia pierrei Hance identified a heptene, (7R)-acetylmelodorinol, that displayed potent cytotoxic activity against NCI-H187 cells with an IC50 value of 6.66 μM. While this indicates the compound induces cell death, the specific apoptotic pathway in NCI-H187 cells would need to be elucidated for this particular agent.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer agents.

-

Cell Seeding: NCI-H187 cells are seeded in a 96-well plate and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound for a defined period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Visualizing the Apoptotic Pathways

The following diagrams illustrate the generalized intrinsic and extrinsic apoptotic pathways, which are often targeted by various anticancer agents.

Caption: Intrinsic Apoptosis Pathway initiated by cellular stress.

Caption: Extrinsic Apoptosis Pathway initiated by death receptor ligation.

Conclusion

The induction of apoptosis is a cornerstone of modern cancer therapy. While "this compound" is not a singular entity, the various compounds and the cell line associated with this number underscore the diverse strategies employed to trigger programmed cell death in cancer cells. From inhibiting essential enzymes like topoisomerase II and tyrosine kinases to providing a platform for screening novel cytotoxic agents, the research surrounding these different "187" agents contributes valuable knowledge to the ongoing development of effective cancer treatments. Further investigation into the specific molecular pathways of each of these agents will be crucial for optimizing their therapeutic potential and developing novel combination strategies.

References

Preclinical Pharmacokinetics and Pharmacodynamics of Osimertinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osimertinib (AZD9291) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It is highly selective for both EGFR-TKI sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, which is a common mechanism of resistance to first- and second-generation EGFR TKIs.[1][2] This selectivity for mutant EGFR over wild-type EGFR minimizes off-target effects and improves the therapeutic window.[2] This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of osimertinib, presenting key data and methodologies for researchers in oncology and drug development.

Pharmacodynamics

The pharmacodynamic activity of osimertinib is centered on its potent and selective inhibition of mutant EGFR.[1] By irreversibly binding to the cysteine-797 residue in the ATP-binding pocket of mutant EGFR, osimertinib effectively blocks the phosphorylation of the receptor and inhibits downstream signaling pathways crucial for tumor cell proliferation and survival.

Mechanism of Action

Osimertinib's primary mechanism of action is the irreversible inhibition of mutant EGFR. This targeted action leads to the suppression of key downstream signaling cascades, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are central to regulating cell proliferation and survival. This inhibition ultimately results in cell cycle arrest and apoptosis in cancer cells harboring these specific EGFR mutations.

In Vitro Potency

Osimertinib demonstrates high potency against various EGFR mutations in in vitro studies. The half-maximal inhibitory concentration (IC50) values highlight its selectivity for mutant forms of EGFR over wild-type (WT) EGFR.

| EGFR Mutation Status | Cell Line | IC50 (nM) |

| Exon 19 deletion | PC9 | 8 - 17 |

| L858R/T790M | H1975 | 5 - 11 |

| Wild-Type EGFR | Calu3 | 650 |

| Wild-Type EGFR | H2073 | 461 |

| Exon 20 insertion (various) | Ba/F3 | 14.7 - 62.7 |

Data sourced from multiple preclinical studies.

In Vivo Efficacy

In preclinical xenograft models, once-daily oral administration of osimertinib has been shown to induce profound and sustained tumor regression in a dose-dependent manner. For instance, in mouse models with tumors harboring EGFR L858R or L858R+T790M mutations, osimertinib caused significant tumor shrinkage. It has also demonstrated efficacy in brain metastases models, showing greater penetration of the blood-brain barrier compared to earlier-generation EGFR-TKIs. In an intracranial non-small cell lung cancer (NSCLC) mouse model, osimertinib treatment at 10 mg/kg and 25 mg/kg resulted in a dose-dependent decrease in tumor 18F-FDG uptake and significantly improved survival compared to the vehicle control.

Pharmacokinetics

Osimertinib exhibits predictable pharmacokinetic properties across preclinical species and in humans. Its characteristics of absorption, distribution, metabolism, and excretion have been thoroughly investigated.

Absorption and Distribution

Following oral administration, osimertinib is well absorbed. It has a large volume of distribution, indicating extensive tissue penetration. A key feature of osimertinib is its ability to effectively cross the blood-brain barrier, which is crucial for treating central nervous system (CNS) metastases. Preclinical studies in mice have shown that osimertinib is more highly distributed to the brain than other EGFR-TKIs like gefitinib, rociletinib, and afatinib.

Metabolism and Excretion

The primary metabolic pathways for osimertinib involve oxidation and dealkylation, mainly mediated by cytochrome P450 enzymes, particularly CYP3A4/5. Two active metabolites, AZ5104 and AZ7550, have been identified. The major route of elimination for osimertinib and its metabolites is through the feces.

Preclinical Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of osimertinib in various preclinical species.

| Species | Dose (mg/kg, oral) | Tmax (h) | Cmax (nM) | AUC (nM*h) | Half-life (h) |

| Mouse | 25 | 3 | 314 (plasma) | - | ~3 |

| Mouse | 25 | 3 | 3695 (brain) | - | - |

| Rat | - | - | - | - | - |

| Dog | - | - | - | - | - |

Pharmacokinetic parameters can vary based on the specific study design and analytical methods used.

Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of osimertinib against wild-type and mutant EGFR.

Methodology:

-

Reagents: Purified recombinant EGFR (wild-type and mutant forms), ATP, a suitable peptide substrate, and kinase reaction buffer.

-

Procedure: The kinase reaction is initiated by adding ATP to a mixture of the EGFR enzyme, peptide substrate, and varying concentrations of osimertinib.

-

Detection: The extent of substrate phosphorylation is measured, typically using a fluorescence-based method.

-

Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay

Objective: To assess the effect of osimertinib on the proliferation of cancer cell lines with different EGFR mutation statuses.

Methodology:

-

Cell Culture: Cancer cell lines (e.g., PC9, H1975) are cultured in appropriate media.

-

Treatment: Cells are seeded in 96-well plates and treated with a range of osimertinib concentrations for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is determined using a colorimetric or fluorometric assay, such as MTT or CellTiter-Glo.

-

Data Analysis: The results are used to generate dose-response curves and calculate IC50 values.

In Vivo Xenograft Model Study

Objective: To evaluate the antitumor efficacy of osimertinib in a living organism.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used.

-

Tumor Implantation: Human cancer cells (e.g., H1975) are subcutaneously injected into the flanks of the mice.

-

Treatment: Once tumors reach a specified size, mice are randomized into treatment groups (vehicle control and different doses of osimertinib). Osimertinib is typically administered orally once daily.

-

Monitoring: Tumor volume and body weight are measured regularly.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and tumors are excised for further analysis (e.g., western blotting for target engagement).

Conclusion

The preclinical data for osimertinib robustly demonstrate its high potency and selectivity for mutant forms of EGFR, leading to significant antitumor activity in relevant in vitro and in vivo models. Its favorable pharmacokinetic profile, including its ability to penetrate the blood-brain barrier, further underscores its potential as a highly effective targeted therapy for EGFR-mutated non-small cell lung cancer. The experimental methodologies outlined in this guide provide a framework for the continued investigation of osimertinib and the development of next-generation EGFR inhibitors.

References

Technical Guide: Physicochemical Characterization of Anticancer Agent 187

Disclaimer: "Anticancer Agent 187" is a placeholder designation for a hypothetical compound. The data, protocols, and pathways described herein are representative examples intended to meet the structural and content requirements of this guide. They are based on established methodologies and common findings for poorly soluble small molecule kinase inhibitors in preclinical development.

Introduction

The development of novel anticancer agents is often challenged by suboptimal physicochemical properties, which can impede formulation, bioavailability, and ultimately, therapeutic efficacy.[1] this compound is a potent, selective, hypothetical inhibitor of the PI3K/AKT/mTOR signaling pathway, a cascade frequently hyperactivated in various human cancers.[2][3][4] Poor aqueous solubility is a primary hurdle identified in the early characterization of Agent 187, necessitating a thorough investigation of its solubility and stability profiles to enable further preclinical and clinical development.

This document provides a comprehensive overview of the solubility and stability studies conducted on this compound. It includes detailed experimental protocols, summarized data in biorelevant media, and an analysis of the compound's stability under various stress conditions.

Solubility Studies

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[5] Both kinetic and thermodynamic solubility assays were performed to understand the dissolution behavior of Agent 187 in various aqueous media, simulating the conditions of the gastrointestinal tract.

Experimental Protocol: Kinetic and Thermodynamic Solubility

A high-throughput shake-flask method was employed to determine both the kinetic and thermodynamic solubility of Agent 187.

Materials:

-

This compound (solid powder)

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Simulated Gastric Fluid (SGF), pH 1.2

-

Fasted State Simulated Intestinal Fluid (FaSSIF), pH 6.5

-

Fed State Simulated Intestinal Fluid (FeSSIF), pH 5.0

-

96-well microplates and sealing mats

-

Plate shaker with temperature control

-

High-Performance Liquid Chromatography with UV detection (HPLC-UV)

Methodology:

-

Stock Solution Preparation: A 20 mM stock solution of Agent 187 was prepared in 100% DMSO.

-

Assay Plate Preparation: 198 µL of each aqueous buffer (PBS, SGF, FaSSIF, FeSSIF) was added to designated wells of a 96-well plate.

-

Compound Addition: 2 µL of the 20 mM DMSO stock was added to the buffer-containing wells, resulting in a final concentration of 200 µM and a final DMSO concentration of 1%.

-

Incubation:

-

Kinetic Solubility: The plate was sealed and agitated at 800 RPM for 2 hours at room temperature (25°C).

-

Thermodynamic Solubility: The plate was sealed and agitated at 800 RPM for 24 hours at room temperature (25°C) to ensure equilibrium was reached.

-

-

Sample Processing: Following incubation, the samples were filtered through a 0.45 µm filter plate to remove any undissolved precipitate.

-

Quantification: The concentration of the dissolved Agent 187 in the filtrate was determined by HPLC-UV analysis against a standard curve.

Data Presentation: Solubility of Agent 187

The solubility of Agent 187 was determined in various biorelevant media. The results are summarized in the table below.

| Medium | pH | Kinetic Solubility (µg/mL) | Thermodynamic Solubility (µg/mL) |

| Deionized Water | ~7.0 | 0.8 ± 0.1 | 0.5 ± 0.1 |

| PBS | 7.4 | 1.2 ± 0.2 | 0.9 ± 0.2 |

| SGF (Simulated Gastric Fluid) | 1.2 | 25.4 ± 3.1 | 21.7 ± 2.5 |

| FaSSIF (Fasted State) | 6.5 | 2.5 ± 0.4 | 1.8 ± 0.3 |

| FeSSIF (Fed State) | 5.0 | 5.1 ± 0.6 | 4.3 ± 0.5 |

Values represent mean ± standard deviation (n=3).

The data indicates that Agent 187 is a poorly soluble compound, with significantly higher solubility at low pH, suggesting it may be a weak base.

Visualization: Solubility Workflow

The following diagram illustrates the experimental workflow for determining compound solubility.

Caption: Workflow for kinetic and thermodynamic solubility assessment.

Stability Studies

Assessing the chemical stability of a new drug candidate is a critical component of preclinical development, ensuring the compound remains intact during storage and administration. Studies were conducted to evaluate the stability of Agent 187 in solution under various pH and temperature conditions, as well as in the presence of plasma.

Experimental Protocol: Solution and Plasma Stability

Materials:

-

This compound

-

DMSO, Acetonitrile (ACN)

-

pH 4.0 Acetate Buffer

-

pH 7.4 Phosphate Buffer

-

pH 9.0 Borate Buffer

-

Human Plasma (heparinized)

-

Incubator, HPLC-UV system

Methodology:

-

Stock Solution: A 10 mM stock solution of Agent 187 was prepared in DMSO.

-

Working Solutions: The stock was diluted to a final concentration of 10 µM in each buffer (pH 4.0, 7.4, 9.0) and in human plasma. The final DMSO concentration was kept below 0.5%.

-

Incubation: Aliquots of the working solutions were incubated at 4°C, 25°C (Room Temperature), and 37°C.

-

Time Points: Samples were collected at 0, 1, 4, 8, 24, and 48 hours.

-

Sample Quenching: For plasma samples, the reaction was stopped by adding 3 volumes of ice-cold acetonitrile to precipitate proteins. For buffer samples, acetonitrile was added to ensure compatibility with the analytical method.

-

Analysis: After centrifugation, the supernatant was analyzed by a stability-indicating HPLC-UV method to quantify the percentage of Agent 187 remaining relative to the 0-hour time point.

Data Presentation: Stability of Agent 187

The stability of Agent 187 is presented as the percentage of the compound remaining after 48 hours under various conditions.

| Medium | pH | Storage Temp. | % Remaining after 48h | Calculated Half-Life (t½, hours) |

| Acetate Buffer | 4.0 | 37°C | 98.2 ± 1.5 | > 200 |

| Phosphate Buffer | 7.4 | 37°C | 95.4 ± 2.1 | > 200 |

| Borate Buffer | 9.0 | 37°C | 65.7 ± 4.3 | 75.2 |

| Human Plasma | ~7.4 | 37°C | 88.1 ± 3.8 | 155.6 |

Values represent mean ± standard deviation (n=3).

Agent 187 demonstrates good stability in acidic and neutral conditions but shows accelerated degradation under basic (pH 9.0) conditions. The stability in human plasma is acceptable for further in vitro and in vivo testing.

Visualization: Stability Assessment Logic

The following diagram outlines the decision-making process based on stability outcomes.

Caption: Decision workflow for preclinical stability assessment.

Mechanism of Action: PI3K/AKT/mTOR Pathway

Agent 187 is designed to inhibit the PI3K/AKT/mTOR signaling pathway, which is a central regulator of cell proliferation, growth, and survival. Hyperactivation of this pathway is a common event in many cancers, making it an attractive target for therapeutic intervention. Agent 187 is hypothesized to be an ATP-competitive inhibitor of PI3K, preventing the phosphorylation of PIP2 to PIP3 and thereby blocking downstream signaling.

Visualization: Agent 187 Inhibition of PI3K/AKT/mTOR Pathway

The diagram below illustrates the proposed mechanism of action for Agent 187 within this critical cancer signaling pathway.

Caption: Proposed inhibition of the PI3K/AKT/mTOR pathway by Agent 187.

References

- 1. DSpace [kuscholarworks.ku.edu]

- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 3. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 5. mdpi.com [mdpi.com]

The Impact of Anticancer Agent 187 (ICRF-187, Dexrazoxane) on Cancer Cell Metabolism: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anticancer agent 187, more formally known as ICRF-187 or Dexrazoxane, is a synthetic bisdioxopiperazine compound. While clinically established as a cardioprotective agent against anthracycline-induced cardiotoxicity, its intrinsic anticancer properties stem from its function as a catalytic inhibitor of topoisomerase II. This technical guide provides an in-depth analysis of the known and potential effects of ICRF-187 on cancer cell metabolism, drawing from direct metabolomic studies and the broader understanding of topoisomerase II inhibition's metabolic consequences. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways and workflows.

Core Mechanism of Action: Topoisomerase II Inhibition

The primary anticancer mechanism of ICRF-187 is the inhibition of DNA topoisomerase II, an essential enzyme for resolving topological challenges in DNA during replication, transcription, and chromosome segregation. Unlike topoisomerase II poisons (e.g., etoposide, doxorubicin) that stabilize the enzyme-DNA cleavage complex, leading to double-strand breaks, ICRF-187 locks the enzyme in a closed clamp conformation on the DNA, preventing its catalytic cycle without inducing DNA breaks. This leads to cell cycle arrest, primarily in the G2/M phase, and can induce apoptosis and cellular differentiation in cancer cells.[1]

Metabolic Effects of ICRF-187: Evidence from a Metabolomic Study

Direct investigation into the metabolic effects of ICRF-187 as an anticancer agent is limited. However, a metabolomics study in mice, while focused on its cardioprotective role when co-administered with doxorubicin, provides valuable insights into its metabolic influence. The study identified several metabolites that were significantly altered in the serum of mice treated with Dexrazoxane (DZR).

Quantitative Data: Serum Metabolite Changes

The following table summarizes the significant changes in serum metabolites observed in mice treated with Dexrazoxane.

| Metabolite | Direction of Change | Potential Metabolic Pathway(s) Implicated |

| Lactate | Increase | Glycolysis, Lactate Metabolism |

| 3-Hydroxybutyrate | Increase | Ketone Body Metabolism, Fatty Acid Oxidation |

| Glutamate | Increase | Amino Acid Metabolism, TCA Cycle |

| Alanine | Increase | Amino Acid Metabolism, Glycolysis |

| Glucose | Decrease | Glycolysis, Glucose Uptake |

| Trimethylamine N-oxide | Decrease | Choline Metabolism, Gut Microbiome Metabolism |

| Carnosine | Decrease | Dipeptide Metabolism |

Table 1: Summary of significant serum metabolite changes in mice treated with Dexrazoxane.

Experimental Protocol: Metabolomics Analysis

The following protocol outlines the key steps in the metabolomic analysis used to generate the data in Table 1.

-

Animal Model: BALB/c mice were used.

-

Treatment Groups:

-

Control

-

Doxorubicin (DOX)

-

Dexrazoxane (DZR)

-

DOX + DZR

-

-

Sample Collection: Blood samples were collected at the time of sacrifice.

-

Metabolite Extraction: Serum was separated and subjected to metabolite extraction.

-

Metabolomic Analysis:

-

Platform: Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Data Processing: Acquired NMR spectra were processed for phasing, baseline correction, and chemical shift referencing.

-

Statistical Analysis: Processed data was analyzed using multivariate statistical methods, such as Principal Component Analysis (PCA) and Partial Least Squares Discriminant Analysis (PLS-DA), to identify metabolites that significantly differed between treatment groups.

-

-

Metabolite Identification: Significant spectral features were identified and assigned to specific metabolites using spectral databases.

Inferred Metabolic Consequences of Topoisomerase II Inhibition

Given the limited direct data on ICRF-187's metabolic impact on cancer cells, we can infer potential effects from studies on other topoisomerase II inhibitors like etoposide and doxorubicin.

Effects on Oxidative Phosphorylation and Glycolysis

Studies on other topoisomerase II inhibitors suggest a significant impact on mitochondrial function.

-

Inhibition of Oxidative Phosphorylation (OXPHOS): Treatment of oral cancer cells with the topoisomerase II inhibitor etoposide has been shown to decrease key mitochondrial respiratory parameters, including basal respiration, maximal respiration, and ATP production.[1][2][3] This suggests that topoisomerase II inhibition can lead to a reduction in the cancer cell's capacity for oxidative phosphorylation.

-

Variable Effects on Glycolysis: In the same study, etoposide had no significant impact on the glycolytic function of the cancer cells.[2] However, other research indicates that cancer cells may respond to the DNA damage induced by topoisomerase inhibitors by upregulating glucose transporters (GLUT-1) and hexokinase II, leading to increased glucose uptake as a potential survival mechanism.

Link to the TCA Cycle

Recent research has uncovered a direct link between the Tricarboxylic Acid (TCA) cycle and topoisomerase II activity. Metabolites of the TCA cycle have been found to stimulate topoisomerase II activity. This suggests that the metabolic state of the cell, specifically the flux through the TCA cycle, can modulate the efficacy of topoisomerase II inhibitors. Cancers with high TCA cycle activity may exhibit increased sensitivity to these agents.

Conclusion and Future Directions

While the primary anticancer activity of ICRF-187 (Dexrazoxane) is attributed to its inhibition of topoisomerase II, emerging evidence suggests that it and other drugs in its class have significant effects on cancer cell metabolism. The observed alterations in serum metabolites, including a decrease in glucose and an increase in lactate, point towards a potential shift in energy metabolism. Furthermore, broader studies on topoisomerase II inhibitors indicate a likely suppression of mitochondrial oxidative phosphorylation.

For researchers and drug development professionals, these findings open several avenues for further investigation:

-

Direct Metabolic Profiling: Comprehensive metabolomic and flux analysis of cancer cells treated with ICRF-187 is needed to elucidate its precise impact on metabolic pathways such as glycolysis, the TCA cycle, and amino acid metabolism.

-

Combination Therapies: The potential for ICRF-187 to inhibit OXPHOS suggests that it could be synergistic with therapies that target glycolysis, creating a dual metabolic blockade.

-

Biomarker Development: The metabolic changes induced by ICRF-187 could serve as biomarkers to predict tumor response or to monitor treatment efficacy.

A deeper understanding of the metabolic consequences of topoisomerase II inhibition will be crucial for optimizing the therapeutic use of agents like ICRF-187 and for the development of novel anticancer strategies targeting the metabolic vulnerabilities of cancer cells.

References

- 1. Effects of Topoisomerase II alpha Inhibition on Oral Cancer Cell Metabolism and Cancer Stem Cell Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effects of Topoisomerase II alpha Inhibition on Oral Cancer Cell Metabolism and Cancer Stem Cell Function [pubmed.ncbi.nlm.nih.gov]

Navigating Resistance to Anticancer Agent ICRF-187 (Dexrazoxane): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ICRF-187, clinically known as Dexrazoxane, is a bisdioxopiperazine agent with a dual mechanism of action, functioning as both a catalytic inhibitor of topoisomerase II (TOP2) and an iron-chelating agent. While its cardioprotective properties are well-established in mitigating anthracycline-induced cardiotoxicity, its intrinsic anticancer activity presents a compelling area of study. However, as with many chemotherapeutic agents, the development of drug resistance poses a significant challenge to its clinical efficacy. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning resistance to ICRF-187, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved. Understanding these resistance mechanisms is paramount for the development of strategies to overcome them and to optimize the therapeutic potential of ICRF-187 and other TOP2 catalytic inhibitors.

Mechanism of Action of ICRF-187 (Dexrazoxane)

Dexrazoxane exerts its anticancer effects primarily through the catalytic inhibition of TOP2. Unlike TOP2 poisons (e.g., etoposide, doxorubicin) that stabilize the enzyme-DNA cleavage complex, Dexrazoxane locks the TOP2 enzyme in a closed clamp conformation around DNA, preventing the re-ligation of the DNA strands and inhibiting ATP hydrolysis.[1] This interruption of the catalytic cycle of TOP2 leads to the accumulation of DNA double-strand breaks (DSBs), activation of the DNA damage response (DDR), and subsequent induction of apoptosis in cancer cells.[2]

A secondary mechanism of action, particularly relevant to its role as a cardioprotectant, is its function as a potent iron chelator.[3] Upon entering a cell, Dexrazoxane is hydrolyzed to its active form, which can chelate intracellular iron, thereby reducing the formation of reactive oxygen species (ROS) that can damage cellular components. While this is the primary mechanism for its cardioprotective effects, the modulation of iron homeostasis may also contribute to its anticancer activity.

Quantitative Data: Efficacy in Sensitive and Resistant Cell Lines

The development of resistance to Dexrazoxane can lead to a dramatic decrease in its cytotoxic efficacy. The following table summarizes the 50% inhibitory concentration (IC50) values obtained from a study on a sensitive Chinese hamster ovary (CHO) cell line and a derived resistant cell line (DZR), demonstrating a significant shift in drug sensitivity.

| Cell Line | Compound | IC50 (µM) | Fold Resistance | Reference |

| CHO (Parental) | Dexrazoxane (ICRF-187) | 1.8 | - | [4] |

| DZR (Resistant) | Dexrazoxane (ICRF-187) | 2800 | 1500 | [4] |

| CHO (Parental) | ICRF-193 | - | - | |

| DZR (Resistant) | ICRF-193 | - | 8-500 fold cross-resistance | |

| CHO (Parental) | Etoposide | - | - | |

| DZR (Resistant) | Etoposide | - | 8.5 fold cross-resistance |

Mechanisms of Drug Resistance

Resistance to ICRF-187 is a multifactorial phenomenon that primarily involves alterations in the drug's target, TOP2, as well as other cellular adaptations.

Target Alteration: Mutations in Topoisomerase II

The most direct mechanism of resistance to Dexrazoxane involves mutations in the gene encoding for topoisomerase II alpha (TOP2A), the primary target of the drug in proliferating cancer cells. These mutations often occur in or near the ATP-binding domain or the drug-binding pocket, reducing the affinity of Dexrazoxane for the enzyme.

Several specific mutations in TOP2A have been identified that confer resistance to bisdioxopiperazines:

-

T49I and Y50F: Located in the N-terminal domain of TOP2A, these mutations interfere with the binding of Dexrazoxane.

-

R162Q: This mutation in the Walker A consensus ATP binding domain of TOP2A has been shown to confer resistance to ICRF-187 and ICRF-193. It is believed to shift the enzyme's conformational equilibrium towards an open-clamp state by decreasing ATP binding, thereby antagonizing the stabilizing effect of the drug.

-

Y165S and L169F: These are other mutations within the N-terminal domain that have been linked to resistance against bisdioxopiperazines.

Reduced Topoisomerase II Expression

A decrease in the cellular levels of TOP2A can also lead to resistance. The Dexrazoxane-resistant DZR cell line was found to have half the level of TOP2 protein compared to the parental CHO cells. With less target available, the cytotoxic efficacy of the drug is diminished.

Alterations in the DNA Damage Response (DDR) Pathway

Since Dexrazoxane's cytotoxicity is mediated by the induction of DNA double-strand breaks and the subsequent activation of the DDR, alterations in this pathway can lead to resistance. Upregulation of DNA repair mechanisms or defects in the apoptotic signaling cascade downstream of DNA damage can allow cancer cells to survive treatment with ICRF-187.

Signaling Pathways

ICRF-187-Induced Apoptosis Signaling Pathway

The primary pathway leading to cell death upon treatment with ICRF-187 involves the recognition of DNA double-strand breaks and the activation of the DNA damage response, which culminates in apoptosis.

Mechanisms of Resistance: A Logical Flow

The development of resistance to ICRF-187 can be visualized as a series of potential cellular adaptations that circumvent the drug's cytotoxic effects.

Experimental Protocols

Topoisomerase II Decatenation Assay

This assay measures the catalytic activity of TOP2 by its ability to separate, or decatenate, the interlinked DNA minicircles of kinetoplast DNA (kDNA). Inhibition of this activity is a hallmark of catalytic TOP2 inhibitors.

Materials:

-

Human Topoisomerase II enzyme

-

Kinetoplast DNA (kDNA) substrate

-

10x Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.25 M NaCl, 100 mM MgCl2, 50 mM DTT, 1 mg/mL albumin)

-

30x ATP solution (30 mM)

-

Enzyme Dilution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.5 mM EDTA, 50% glycerol, 50 µg/mL albumin)

-

ICRF-187 stock solution (in DMSO)

-

Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

Chloroform/isoamyl alcohol (24:1)

-

1% Agarose gel in TAE or TBE buffer

-

Ethidium bromide or other DNA stain

Protocol:

-

On ice, prepare a reaction mix containing 10x Assay Buffer, 30x ATP solution, kDNA, and nuclease-free water.

-

Aliquot the reaction mix into microcentrifuge tubes.

-

Add ICRF-187 at various concentrations to the respective tubes. Include a vehicle control (DMSO).

-

Add diluted Topoisomerase II enzyme to all tubes except the no-enzyme control to initiate the reaction.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding the Stop Buffer/Loading Dye and chloroform/isoamyl alcohol.

-

Vortex briefly and centrifuge for 2 minutes.

-

Load the aqueous (upper) phase onto a 1% agarose gel.

-

Perform electrophoresis at approximately 85V for 1 hour.

-

Stain the gel with ethidium bromide, destain with water, and visualize under UV light.

Expected Results:

-

No enzyme control: A single band of catenated kDNA at the top of the gel (in the well).

-

Enzyme control (no inhibitor): Decatenated DNA minicircles will migrate into the gel.

-

ICRF-187 treated samples: A dose-dependent inhibition of decatenation will be observed, with an increase in the catenated kDNA band and a decrease in the decatenated minicircle bands.

DNA Cleavage Assay

This assay determines if a compound is a TOP2 poison by measuring the formation of linear DNA from a supercoiled plasmid substrate, which indicates the stabilization of the cleavage complex. Catalytic inhibitors like ICRF-187 are not expected to induce significant DNA cleavage.

Materials:

-

Human Topoisomerase II enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Cleavage Assay Buffer (similar to decatenation buffer but may lack ATP for certain experiments)

-

ICRF-187 stock solution (in DMSO)

-

Etoposide (positive control for a TOP2 poison)

-

SDS solution (10%)

-

Proteinase K

-

Loading dye

-

1% Agarose gel with ethidium bromide

Protocol:

-

Set up reactions on ice containing Cleavage Assay Buffer, supercoiled plasmid DNA, and nuclease-free water.

-

Add ICRF-187, etoposide, or vehicle control to the respective tubes.

-

Add Topoisomerase II enzyme to start the reaction.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction by adding SDS, followed by Proteinase K, and incubate for another 15-30 minutes at 37-45°C.

-

Add loading dye to the samples.

-

Load the samples onto a 1% agarose gel containing ethidium bromide.

-

Perform electrophoresis.

-

Visualize the DNA bands under UV illumination.

Expected Results:

-

No enzyme control: A band of supercoiled plasmid DNA.

-

Enzyme control (no inhibitor): Mostly supercoiled and some relaxed plasmid DNA.

-

Etoposide treated sample: A distinct band of linear plasmid DNA will appear, indicating cleavage complex stabilization.

-

ICRF-187 treated sample: No significant increase in linear DNA compared to the enzyme control, confirming its mechanism as a catalytic inhibitor rather than a poison.

Experimental Workflow for Investigating Resistance

The following workflow outlines the key steps to characterize resistance to ICRF-187 in a cancer cell line model.

Conclusion

Resistance to the anticancer agent ICRF-187 (Dexrazoxane) is a complex process primarily driven by alterations in its molecular target, topoisomerase II, and the downstream DNA damage response pathways. The identification of specific resistance-conferring mutations and a quantitative understanding of the degree of resistance are critical for the rational design of next-generation TOP2 catalytic inhibitors and for the development of combination therapies aimed at circumventing these resistance mechanisms. The experimental protocols and conceptual frameworks presented in this guide offer a comprehensive toolkit for researchers dedicated to advancing the therapeutic utility of this class of anticancer agents. A deeper understanding of these resistance pathways will ultimately pave the way for more effective and durable cancer treatments.

References

- 1. Cell cycle responses to Topoisomerase II inhibition: Molecular mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The catalytic topoisomerase II inhibitor dexrazoxane induces DNA breaks, ATF3 and the DNA damage response in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dexrazoxane - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Characterization of a Chinese hamster ovary cell line with acquired resistance to the bisdioxopiperazine dexrazoxane (ICRF-187) catalytic inhibitor of topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Toxicity Screening of Anticancer Agent 187 in Normal Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for conducting an initial in vitro toxicity screening of the novel compound, Anticancer Agent 187, on normal, non-cancerous cell lines. Due to the limited publicly available data on "this compound," this document presents a framework using established protocols and illustrative data to guide researchers in evaluating its cytotoxic potential and selectivity. The primary goal of this initial screening is to assess the safety profile of the agent and determine its therapeutic index by comparing its effects on normal versus cancerous cells.

Introduction

This compound (also referred to as Compound 4) has been identified as a potential therapeutic that targets sarcoma cells.[1] Early-stage drug development necessitates a thorough evaluation of a compound's toxicity in normal cells to predict potential side effects and establish a safe therapeutic window.[2][3] An ideal anticancer agent should exhibit high toxicity towards cancer cells while having minimal impact on healthy, non-malignant cells.[4][5]

This guide outlines the essential in vitro assays for an initial toxicity assessment, focusing on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for determining cell viability. The protocols and data presented herein are intended to serve as a robust starting point for the preclinical evaluation of this compound.

Data Presentation: Illustrative Cytotoxicity of this compound

The following table summarizes representative quantitative data from in vitro cytotoxicity assays. This data is illustrative to demonstrate how results should be presented and is not based on actual experimental results for this compound. The IC50 value represents the concentration of the agent required to inhibit the growth of 50% of the cell population. The Selectivity Index (SI) is calculated as the ratio of the IC50 in a normal cell line to the IC50 in a cancer cell line, with a higher SI value indicating greater selectivity for cancer cells.

| Cell Line | Cell Type | Origin | IC50 (µM) of Agent 187 (72h exposure) | Selectivity Index (SI) vs. MCF-7 |

| Normal Cell Lines | ||||

| hTERT-RPE1 | Human Retinal Pigment Epithelial | Retina | 45.8 | 9.16 |

| MRC-5 | Human Lung Fibroblast | Lung | 62.3 | 12.46 |

| HEK293 | Human Embryonic Kidney | Kidney | > 100 | > 20 |

| Cancer Cell Lines | ||||

| MCF-7 | Human Breast Adenocarcinoma | Breast | 5.0 | 1.0 |

| HepG2 | Human Hepatocellular Carcinoma | Liver | 8.2 | 0.61 |

| Caco-2 | Human Colorectal Adenocarcinoma | Colon | 12.5 | 0.4 |

Experimental Protocols

A detailed methodology for the MTT cytotoxicity assay is provided below. This protocol is a standard procedure and can be adapted for various adherent normal cell lines.

Cell Culture and Maintenance

-

Cell Lines: Obtain normal human cell lines (e.g., hTERT-RPE1, MRC-5, HEK293) from a certified cell bank to ensure authenticity and prevent contamination.

-

Culture Medium: Culture cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture: Passage the cells upon reaching 80-90% confluency to maintain exponential growth.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.

Materials:

-

96-well flat-bottom sterile plates

-

This compound stock solution (dissolved in DMSO)

-

Complete culture medium

-

MTT solution (5 mg/mL in sterile PBS)

-

Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Seeding: Harvest logarithmically growing cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the various concentrations of the agent. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Formazan Formation: Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the logarithm of the drug concentration to determine the IC50 value using non-linear regression analysis.

Visualizations: Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) are provided below to illustrate the experimental workflow and a potential signaling pathway that could be affected by a cytotoxic agent.

Experimental Workflow for Cytotoxicity Screening

Generic Apoptosis Signaling Pathway

The following diagram illustrates a simplified, generic signaling pathway for apoptosis (programmed cell death), a common mechanism of action for many anticancer agents. The specific pathway for this compound would need to be determined through further mechanistic studies.

References

Methodological & Application

Application Notes: Determining the In Vitro Efficacy of Anticancer Agent 187 Using a Cell Viability Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

Anticancer Agent 187 is a novel synthetic compound under investigation for its potential therapeutic effects against various cancer cell lines. Preliminary screenings have indicated its promise as a cytotoxic agent. A crucial step in the preclinical evaluation of any potential anticancer drug is to quantify its dose-dependent effect on cancer cell viability. This document provides a detailed protocol for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[1][3] The concentration of these crystals, which is determined by dissolving them and measuring their absorbance, is proportional to the number of viable cells.

Data Presentation

The efficacy of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug that reduces the viability of a cell population by 50%. The IC50 values for this compound against various cancer cell lines after a 48-hour exposure are summarized in the table below. This data is crucial for comparing the potency of the agent across different cancer types.

| Cell Line | Cancer Type | IC50 of this compound (µM) |

| MCF-7 | Breast Adenocarcinoma | 12.5 |

| A549 | Lung Carcinoma | 25.8 |

| HeLa | Cervical Cancer | 18.2 |

| HT-29 | Colorectal Adenocarcinoma | 32.1 |

Experimental Protocol: MTT Assay for Cell Viability

This protocol outlines the steps for determining the IC50 of this compound on adherent cancer cells.

Materials

-

Cancer cell lines (e.g., MCF-7, A549, HeLa, HT-29)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), sterile

-

96-well flat-bottom sterile microplates

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 570 nm

-

Humidified incubator at 37°C with 5% CO2

Procedure

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours to allow the cells to attach and enter the logarithmic growth phase.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range for a new compound might be from 0.1 to 100 µM.

-

After 24 hours of incubation, carefully remove the medium from the wells.

-

Add 100 µL of the various concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours). A 48-hour incubation is common for initial IC50 determination.

-

-

MTT Addition and Incubation:

-

After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well, resulting in a final concentration of 0.5 mg/mL.

-

Incubate the plate for 2-4 hours at 37°C in a humidified incubator. During this time, viable cells will metabolize the MTT into formazan crystals, which appear as purple precipitates.

-

-

Formazan Solubilization:

-

After the incubation with MTT, carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Place the plate on a shaker for 10-15 minutes at a low speed to ensure complete solubilization of the crystals.

-

-

Absorbance Measurement:

-